molecular formula C15H18N2O4 B2591606 (E)-4-{4-[(Tert-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid CAS No. 940453-79-2

(E)-4-{4-[(Tert-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid

Cat. No.: B2591606
CAS No.: 940453-79-2
M. Wt: 290.319
InChI Key: MTSHPRGXXATLPV-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-4-{4-[(Tert-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid” is a complex organic compound. The compound is related to 2-butenoic acid , which is a carboxylic acid with a molecular weight of 86.0892 . The compound also contains tert-butylamine , which is an organic compound with the formula (CH3)3CNH2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis, antimicrobial, and analgesic activity of 4-aryl-2-tert-butylamino-4-oxo-2-butenoic acids . Another study reported the microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid .


Molecular Structure Analysis

The molecular structure of the compound can be inferred from its components. The compound contains a 2-butenoic acid component , a tert-butylamine component , and a carbonyl group. The exact structure would need to be confirmed through spectroscopic methods .

Scientific Research Applications

Inhibitory Activities Against Human Carbonic Anhydrase Isoenzymes

(E)-4-{4-[(Tert-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid derivatives have been found to significantly inhibit human carbonic anhydrase I and II isoenzymes. Oktay et al. (2016) demonstrated that these derivatives can strongly inhibit these isoenzymes with inhibition constants in the low nanomolar range, indicating the compounds' potential as therapeutic agents targeting conditions associated with these enzymes (Oktay et al., 2016).

Synthesis and Derivatization Techniques

Several studies have focused on the synthesis and derivatization of this compound and its analogs. For instance, Uguen et al. (2021) explored microwave-assisted synthesis techniques for 4-oxo-2-butenoic acids, highlighting their value as biologically active species and versatile intermediates for further derivatization (Uguen et al., 2021). Similarly, Umehara et al. (2016) developed a novel condensation reaction of carboxylic acids with various non-nucleophilic N-heterocycles and anilides, broadening the scope for acylation of a wide range of non-nucleophilic nitrogen compounds (Umehara et al., 2016).

Properties

IUPAC Name

(E)-4-[4-(tert-butylcarbamoyl)anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)17-14(21)10-4-6-11(7-5-10)16-12(18)8-9-13(19)20/h4-9H,1-3H3,(H,16,18)(H,17,21)(H,19,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSHPRGXXATLPV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.